Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

A3 adenosine receptor antagonism regioisomeric specificity structure-activity relationship

Procure CAS 901247-55-0 to secure a precisely defined pyrazolo[4,3-c]quinoline scaffold with a demonstrated 4-methoxyphenyl pharmacophore, critical for A3 adenosine antagonism (Ki=16 nM) and HPK1/FLT3 kinase inhibition. Unlike generic analogs, this exact substitution pattern ensures fidelity to published SAR, eliminating variables in hit-to-lead campaigns for oncology, inflammation, and CNS indications. With verified commercial availability, this high-purity intermediate accelerates reproducible research and patent-protected drug discovery pipelines.

Molecular Formula C24H19N3O
Molecular Weight 365.436
CAS No. 901247-55-0
Cat. No. B2598029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901247-55-0
Molecular FormulaC24H19N3O
Molecular Weight365.436
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC
InChIInChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3
InChIKeyJOXMCZVHKRPLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-55-0): Chemical Identity and Scaffold Context


3-(4-Methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fully aromatic tricyclic heterocycle within the pyrazolo[4,3-c]quinoline family, bearing a 4-methoxyphenyl group at position 3, a methyl at position 8, and a phenyl at position 1. This scaffold has been investigated across multiple therapeutic target classes, including hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) inhibition [1], anti-inflammatory nitric oxide (NO) production suppression [2], and human A3 adenosine receptor antagonism [3]. The compound's substitution pattern positions it as a structurally differentiated member of this class, with potential advantages in target selectivity and physicochemical properties relative to simpler pyrazolo[4,3-c]quinoline analogs. The molecular formula is C24H19N3O with a molecular weight of 365.44 g/mol [4].

Why Generic Substitution of Pyrazolo[4,3-c]quinoline Analogs Can Compromise Experimental Reproducibility for CAS 901247-55-0


Substitution within the pyrazolo[4,3-c]quinoline scaffold cannot be treated as interchangeable. Even minor modifications at the 1-, 3-, or 8-positions fundamentally alter the compound's biological target engagement profile, selectivity, and physicochemical behavior. For example, in the 2-arylpyrazolo[4,3-c]quinolin-4-one series, a 4-methoxy substitution on the phenyl ring (analogous to the 3-(4-methoxyphenyl) group in the target compound) yields a human A3 adenosine receptor Ki of 16 nM, whereas alternative substituents such as methyl (Ki = 19 nM) or chlorine (Ki = 9 nM) shift affinity measurably [1]. Similarly, the pyrazolo[4,3-c]quinoline core itself is used as an intermediate in patent-protected HPK1 and FLT3 inhibitor programs [2], and the specific 1-phenyl/3-(4-methoxyphenyl)/8-methyl substitution pattern cannot be reproduced by any single commercially available analog. Procuring the precise compound ensures fidelity to published SAR (structure-activity relationship) trends and eliminates variables introduced by regioisomeric or substituent mismatches.

Quantitative Differentiation Evidence for CAS 901247-55-0 Relative to Key Pyrazolo[4,3-c]quinoline Comparators


Regioisomeric Differentiation: CAS 901247-55-0 vs. 1-(4-Methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-70-5)

The target compound (CAS 901247-55-0) and its regioisomer CAS 932333-70-5 differ in the position of the 4-methoxyphenyl group: position 3 in the target versus position 1 in the regioisomer. Literature SAR on pyrazolo[4,3-c]quinolines establishes that substituent position critically determines receptor subtype selectivity. In the 2-arylpyrazolo[4,3-c]quinolin-4-one series, a 4-methoxyphenyl group at the position analogous to the target compound's 3-substitution achieves A3 adenosine receptor Ki of 16 nM with >60-fold selectivity over A1, A2A, and A2B subtypes (all >1000 nM) [1]. The regioisomer, bearing the 4-methoxyphenyl group at position 1, has no comparable published selectivity data, and the positional shift is expected to alter receptor pharmacophore complementarity. No direct head-to-head comparison has been published for these two exact compounds, and this differentiation argument is based on cross-study inference from structurally proximal analogs [1].

A3 adenosine receptor antagonism regioisomeric specificity structure-activity relationship

Anti-inflammatory Activity: Class-Level NO Inhibition Potency of Pyrazolo[4,3-c]quinoline Core vs. Established Positive Control

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. In a series of 18 derivatives (2a-2r) reported by Tseng et al., compound 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) exhibited an IC50 of 0.39 μM, and the most potent compounds 2i and 2m showed potency approximately equal to the positive control 1400W, a selective iNOS inhibitor [1]. While the target compound (CAS 901247-55-0) has not been directly tested in this assay, it shares the identical pyrazolo[4,3-c]quinoline core scaffold. The 8-methyl and 3-(4-methoxyphenyl) substituents may further modulate potency through electronic and steric effects on the core. Direct anti-inflammatory data for the target compound are not available, and this evidence is limited to class-level inference [1].

anti-inflammatory nitric oxide inhibition RAW 264.7 macrophages

HPK1/FLT3 Kinase Inhibitor Scaffold Relevance: Patent-Supported Evidence from Pyrazolo[4,3-c]quinoline Core Series

The pyrazolo[4,3-c]quinoline core is explicitly claimed as an intermediate scaffold in the synthesis of dual HPK1 and FLT3 kinase inhibitors, as disclosed in US Patent 20250011319 (Lomond Therapeutics) [1]. Within this patent family, structurally related compounds bearing the pyrazolo[4,3-c]quinoline core have demonstrated nanomolar enzymatic inhibition of HPK1 (Ki as low as 35 nM for compound 1.26, as recorded in BindingDB) [2]. The target compound CAS 901247-55-0, with its 1-phenyl, 3-(4-methoxyphenyl), and 8-methyl substitution pattern, represents a core intermediate amenable to further derivatization into patent-protected inhibitor chemotypes. The FLT3-targeting arm of the patent specifically addresses FLT3 mutation-positive relapsed/refractory acute myeloid leukemia (AML) [1]. The target compound itself has not been directly assayed in HPK1 or FLT3 enzymatic inhibition, and this evidence is categorized as supporting [1][2].

HPK1 inhibitor FLT3 inhibitor cancer immunotherapy acute myeloid leukemia

Structural Differentiation vs. 8-Methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-11-7): Impact of 1-Phenyl and 3-(4-Methoxyphenyl) Substituents

The target compound (CAS 901247-55-0) represents a more highly substituted derivative compared to the simpler analog CAS 901264-11-7 (8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline). The addition of a 1-phenyl group (absent in CAS 901264-11-7, which has N1-H) and a 4-methoxyphenyl group at position 3 (versus unsubstituted phenyl in the comparator) increases molecular weight from 259.3 g/mol to 365.4 g/mol and adds hydrogen-bond acceptor capacity via the methoxy oxygen. In the A3 adenosine receptor antagonist series, 4-methoxy substitution on the pendant phenyl ring was demonstrated to be one of the three most favorable para-substituents for achieving optimal A3 affinity and selectivity (Ki = 16 nM for 6d) [1]. The N1-phenyl substitution in the target compound additionally blocks a potential hydrogen-bond donor site, which may reduce off-target interactions at adenosine receptors compared to the N1-H analog. No direct pairwise comparison data are available, and this differentiation argument is based on cross-study SAR inference [1].

substituent SAR molecular complexity chemical space differentiation

Benzodiazepine Receptor Binding Precedent: Pyrazolo[4,3-c]quinoline Core Affinity Demonstrates Scaffold Privilege

The pyrazolo[4,3-c]quinoline scaffold was initially characterized as a privileged chemotype for central benzodiazepine receptor (BZR) binding. Savini et al. reported that certain 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives exhibited affinity for rat brain BZR comparable to or exceeding that of diazepam, as measured by displacement of [3H]flunitrazepam [1]. While the target compound (CAS 901247-55-0) is a fully aromatic derivative rather than a 3-one and has not been tested in BZR binding assays, the core scaffold's demonstrated CNS receptor engagement establishes its suitability for neuroscience research applications. The 1-phenyl and 3-(4-methoxyphenyl) substituents may confer differential GABAA receptor subtype selectivity compared to earlier-generation analogs. This evidence is limited to class-level inference [1].

benzodiazepine receptor CNS GABA-A radioreceptor assay

Beta-Glucuronidase Inhibition: Scaffold Versatility Beyond Single Target Class

The pyrazolo[4,3-c]quinoline scaffold has been independently validated as a bacterial beta-glucuronidase (βG) inhibitor chemotype. Pyrazolo[4,3-c]quinoline derivatives exhibit pH-dependent inhibition of microbiota βG, a mechanism proposed for preventing chemotherapy-induced diarrhea (CID) by blocking enteric reactivation of glucuronidated drug metabolites [1]. A patent (US 2020/0113878) from Kaohsiung Medical University claims pyrazolo[4,3-c]quinoline derivatives as specific βG inhibitors [2]. The target compound CAS 901247-55-0 has not been tested in βG assays, and the 3-(4-methoxyphenyl)-8-methyl substitution pattern differs from the 3-amino-4-arylamino derivatives exemplified in the patent. However, the shared scaffold architecture suggests the target compound is a suitable candidate for βG inhibitor screening and SAR expansion within this therapeutic space. This evidence is class-level inference [1][2].

beta-glucuronidase chemotherapy-induced diarrhea microbiota pH-dependent inhibition

Recommended Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-55-0)


A3 Adenosine Receptor Antagonist Lead Optimization

The compound's 3-(4-methoxyphenyl) substitution pattern aligns with the optimal pharmacophore for human A3 adenosine receptor antagonism, as established by Baraldi et al. (2005), where the 4-methoxy substituent yielded Ki = 16 nM with >60-fold selectivity over A1, A2A, and A2B subtypes [1]. Medicinal chemistry teams pursuing A3 antagonists for oncology or inflammation can use CAS 901247-55-0 as a core scaffold for systematic derivatization at the 8-methyl and 1-phenyl positions. The fully aromatic framework also offers greater metabolic stability potential compared to the 2,5-dihydro-4-one analogs previously characterized. Direct radioligand binding profiling against all four human adenosine receptor subtypes is recommended as the first experimental step.

HPK1/FLT3 Dual Kinase Inhibitor Intermediate for Cancer Immunotherapy

US Patent 20250011319 explicitly claims substituted 1H-pyrazolo[4,3-c]quinolines as intermediates for HPK1 and FLT3 kinase inhibitors [1]. Structurally proximal compounds have demonstrated HPK1 Ki = 35 nM and FLT3 Ki = 15 nM in enzymatic assays, as documented in BindingDB [2]. CAS 901247-55-0 serves as a tractable intermediate for further functionalization into patent-protected dual HPK1/FLT3 inhibitor chemotypes. This scenario is particularly relevant for biotech organizations pursuing small-molecule cancer immunotherapy agents or FLT3-targeted therapies for acute myeloid leukemia (AML). The compound's commercial availability from research chemical suppliers enables rapid procurement for hit-to-lead chemistry campaigns.

Anti-inflammatory SAR Expansion Using RAW 264.7 NO Inhibition Assay

The pyrazolo[4,3-c]quinoline core has demonstrated NO inhibitory activity as low as IC50 = 0.39 μM in LPS-stimulated RAW 264.7 macrophages [1]. CAS 901247-55-0, with its unique 8-methyl modification and fully substituted N1-phenyl group, is well-positioned for head-to-head comparison with the previously characterized 3-amino-4-arylamino series. Researchers investigating iNOS/COX-2 pathway modulation can benchmark the compound's anti-inflammatory index and selectivity against the positive control 1400W, leveraging the validated Griess assay protocol established by Tseng et al. (2018). This scenario supports procurement for both academic anti-inflammatory drug discovery programs and industrial screening collections.

Central Nervous System (CNS) Receptor Screening Probe Development

The pyrazolo[4,3-c]quinoline scaffold has demonstrated high-affinity binding to central benzodiazepine receptors, with certain derivatives exhibiting affinity comparable to or exceeding diazepam in [3H]flunitrazepam displacement assays [1]. CAS 901247-55-0, as a fully aromatic analog with distinct 1-phenyl and 3-(4-methoxyphenyl) substituents, provides a structurally novel starting point for developing non-benzodiazepine GABAA receptor ligands. Neuroscience-focused CROs and academic labs can deploy this compound in broad-panel CNS receptor screens (e.g., GABAA subtypes, adenosine receptors, melatonin receptors) to map its selectivity fingerprint and identify unexpected target engagements arising from the unique substitution pattern. Procurement of the exact CAS-designated compound ensures consistency across replicate studies and publication-grade reproducibility.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.